molecular formula C14H22ClNO B6344145 Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride CAS No. 1240590-87-7

Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride

Cat. No.: B6344145
CAS No.: 1240590-87-7
M. Wt: 255.78 g/mol
InChI Key: HVWQAUIZXSAWPD-BXTVWIJMSA-N
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Description

Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride is an organic compound with a complex structure that includes a butyl group, a methoxyphenyl group, and an amine hydrochloride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride typically involves a multi-step process:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butylamine and 2-methoxybenzaldehyde.

    Condensation Reaction: The first step involves a condensation reaction between butylamine and 2-methoxybenzaldehyde to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group, potentially leading to secondary or tertiary amines.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a valuable tool in biochemical assays.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism by which Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s amine group can form hydrogen bonds, while the aromatic ring can participate in π-π interactions, influencing the activity of the target molecules. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Butylamine: A simpler amine with a butyl group, lacking the aromatic and methoxy functionalities.

    2-Methoxybenzylamine: Contains the methoxyphenyl group but lacks the butyl group.

    Phenethylamine: A related compound with a phenyl group and an ethylamine side chain.

Uniqueness

Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride is unique due to its combination of a butyl group, a methoxy-substituted aromatic ring, and an amine hydrochloride. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications that other similar compounds may not fulfill.

Biological Activity

Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride, a compound with the molecular formula C₁₄H₂₂ClNO and a molecular weight of 255.79 g/mol, has garnered attention in various fields including medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a butyl group, a methoxyphenyl group, and an amine functional group, which contribute to its unique chemical reactivity and biological properties. The presence of the methoxy group is particularly significant as it can influence the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC₁₄H₂₂ClNO
Molecular Weight255.79 g/mol
CAS Number1240590-87-7

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate the activity of receptors or enzymes, leading to various biological effects. Preliminary studies suggest that the compound may exert antiproliferative effects by inducing apoptosis in cancer cell lines through mechanisms involving tubulin destabilization and cell cycle arrest.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : The compound displayed an IC₅₀ value in the low micromolar range, indicating potent activity against these cells.
  • MDA-MB-231 Triple-Negative Breast Cancer Cells : Similar IC₅₀ values were observed, suggesting effectiveness across different breast cancer subtypes.

In Vitro Studies

In vitro assays have shown that the compound inhibits tubulin polymerization, which is critical for cell division. This mechanism leads to cell cycle arrest in the G₂/M phase and promotes apoptosis.

Case Studies and Research Findings

Several studies highlight the efficacy of this compound:

  • Study on MCF-7 Cells :
    • Objective : To evaluate the antiproliferative effects on breast cancer cells.
    • Findings : The compound induced significant apoptosis, with flow cytometry revealing increased sub-G₁ populations indicative of cell death.
    • IC₅₀ Values : Ranged from 10–33 nM across different concentrations .
  • Study on MDA-MB-231 Cells :
    • Objective : To assess cytotoxic effects in triple-negative breast cancer models.
    • Findings : Demonstrated comparable efficacy to established chemotherapeutics, suggesting potential for therapeutic use .

Properties

IUPAC Name

N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-3-4-11-15-12-7-9-13-8-5-6-10-14(13)16-2;/h5-10,15H,3-4,11-12H2,1-2H3;1H/b9-7+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWQAUIZXSAWPD-BXTVWIJMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC=CC1=CC=CC=C1OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC/C=C/C1=CC=CC=C1OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.